![molecular formula C14H14N2O4S B187462 N-(4-methylbenzyl)-4-nitrobenzenesulfonamide CAS No. 5523-88-6](/img/structure/B187462.png)
N-(4-methylbenzyl)-4-nitrobenzenesulfonamide
Overview
Description
N-(4-methylbenzyl)-4-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a nitro group and a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification steps may involve large-scale crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-methylbenzyl)-4-nitrobenzenesulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions. For example, the sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base.
Oxidation: The methyl group on the benzyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: N-(4-methylbenzyl)-4-aminobenzenesulfonamide.
Substitution: N-alkylated derivatives of this compound.
Oxidation: N-(4-carboxybenzyl)-4-nitrobenzenesulfonamide.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- N-(4-methylbenzyl)-4-nitrobenzenesulfonamide serves as a versatile building block in the synthesis of more complex organic molecules. Its sulfonamide group allows for various chemical modifications, making it useful for creating derivatives with specific properties.
Reactions and Mechanisms
- The compound can undergo several reactions, including nitration, sulfonation, and coupling reactions. These processes are essential for synthesizing other sulfonamide derivatives and studying their properties.
Biological Applications
Antimicrobial Activity
- Research has indicated that compounds containing the sulfonamide group exhibit antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent. In studies, it demonstrated promising activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
- The mechanism of action is primarily based on its structural similarity to para-aminobenzoic acid (PABA), which is crucial for bacterial growth. By mimicking PABA, the compound inhibits bacterial enzymes involved in folate synthesis, leading to antimicrobial effects.
Medical Applications
Drug Development
- The compound is being explored for its potential in drug development, particularly as a scaffold for designing new antibiotics and anti-inflammatory agents. Its unique structure allows researchers to modify it to enhance efficacy and reduce side effects .
Hormonal Modulation
- Recent studies have identified derivatives of sulfonamides as potential nonsteroidal progesterone receptor antagonists. These compounds could be beneficial in treating conditions like endometriosis and breast cancer by selectively modulating hormonal pathways .
Industrial Applications
Dyes and Pigments Production
- Due to its aromatic structure, this compound finds applications in the production of dyes and pigments. Its ability to form stable complexes with metal ions makes it valuable in this industrial sector.
Case Studies
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-4-nitrobenzenesulfonamide depends on its specific application. In the context of antibacterial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
N-(4-methylbenzyl)-4-aminobenzenesulfonamide: This compound is similar in structure but has an amino group instead of a nitro group.
N-(4-methylbenzyl)-4-chlorobenzenesulfonamide: This compound has a chlorine atom instead of a nitro group.
N-(4-methylbenzyl)-4-methoxybenzenesulfonamide: This compound has a methoxy group instead of a nitro group.
Uniqueness: N-(4-methylbenzyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which can impart distinct chemical reactivity and biological activity
Biological Activity
N-(4-methylbenzyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anti-inflammatory domains. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a sulfonamide moiety attached to a 4-nitrobenzenesulfonyl group and a 4-methylbenzyl group. The presence of the nitro group is significant as it contributes to the compound's biological activity.
This compound exhibits its biological activity primarily through the following mechanisms:
- Antibacterial Activity : Sulfonamides, including this compound, inhibit bacterial growth by targeting the enzyme dihydropteroate synthase, which is involved in folic acid synthesis. This inhibition disrupts bacterial metabolism and replication, leading to cell death .
- Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses. This inhibition could reduce the production of pro-inflammatory cytokines .
Antibacterial Activity
A series of studies have assessed the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using microbroth dilution assays.
Bacterial Strain | MIC (mg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.1 | |
Escherichia coli | 0.3 | |
Pseudomonas aeruginosa | 0.2 | |
Bacillus subtilis | 0.05 |
These results indicate that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated through various assays measuring the inhibition of iNOS and COX-2 activity:
These findings suggest that the compound can effectively inhibit key enzymes involved in inflammation, making it a candidate for further development as an anti-inflammatory agent.
Case Studies
- Antimicrobial Efficacy : A study on novel benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids demonstrated that compounds with similar structures to this compound exhibited significant antituberculosis activity against Mycobacterium tuberculosis with MIC values ranging from 0.78 to >25 μg/mL . This highlights the potential for derivatives based on this compound in treating resistant bacterial infections.
- Inhibition of Inflammatory Pathways : Another investigation revealed that nitro-substituted benzamides showed promising anti-inflammatory effects by inhibiting iNOS and reducing cytokine levels in vitro. The study suggested that modifications to the nitro group could enhance anti-inflammatory properties, which could be relevant for optimizing this compound .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11-2-4-12(5-3-11)10-15-21(19,20)14-8-6-13(7-9-14)16(17)18/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMQSUBRUMQHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353495 | |
Record name | N-[(4-METHYLPHENYL)METHYL]-4-NITRO-BENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202750 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5523-88-6 | |
Record name | N-[(4-METHYLPHENYL)METHYL]-4-NITRO-BENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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